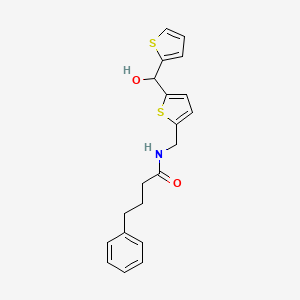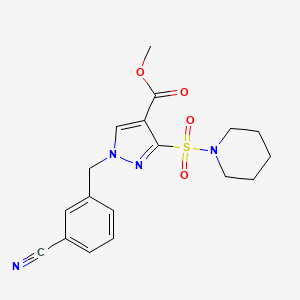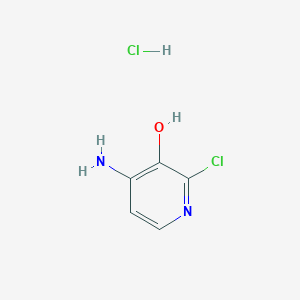
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, or other intermediates before obtaining the final product. For example, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved reacting an acid with an amine in the presence of a coupling agent . Similarly, the synthesis of N-(4-Hydroxyphenyl)retinamide described the conversion of retinoid compounds . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely include aromatic rings, as seen in the related compounds described in the papers. For instance, the presence of a thiophenyl group is mentioned in the title of the compound, which is a common feature in heterocyclic compounds with biological activity . The structure would also include an amide bond, which is a key functional group in many bioactive compounds, as it can influence the compound's binding to biological targets .
Chemical Reactions Analysis
The chemical reactions involving these compounds would depend on their functional groups. Amides, for example, can undergo hydrolysis under acidic or basic conditions to yield amines and carboxylic acids. The presence of aromatic rings could also allow for electrophilic substitution reactions, which could be used to introduce additional functional groups or modify the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms could affect its solubility, boiling and melting points, and stability. The compound's ability to interact with biological targets would be determined by its molecular geometry, electronic distribution, and the presence of hydrogen bond donors and acceptors, as seen in the high-affinity inhibitors described in the papers . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would also be crucial for its potential use as a therapeutic agent .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Compounds with structural similarities to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide, such as various synthetic opioids and retinoids, have been explored for their pharmacological properties. For example, synthetic opioids with similar complex structures have been evaluated for their binding affinities to opioid receptors, offering insights into novel therapeutic agents for pain management (Boockholdt, 2016). Similarly, retinoids, which share the common theme of modulating specific receptor pathways, have been studied for their potential in cancer prevention and treatment. For instance, N-(4-Hydroxyphenyl)retinamide has been investigated for its efficacy in preventing breast cancer (Moon et al., 1979).
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13,20,23H,4,8,10,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVIPOCJSNDHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)
![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)
![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

